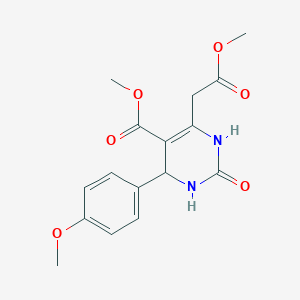

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Chemical Classification and Structural Significance in Heterocyclic Chemistry

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone family, a class of nitrogen-containing heterocyclic compounds with a six-membered ring structure featuring two nitrogen atoms at positions 1 and 3. This compound is characterized by:

- A tetrahydropyrimidine core (positions 1–4), which provides structural rigidity and enables π-π stacking interactions in biological systems.

- Functional substituents :

- A 4-methoxyphenyl group at position 4, contributing electron-donating effects via the methoxy (-OCH₃) moiety.

- A 2-methoxy-2-oxoethyl group at position 6, introducing steric bulk and polarizability.

- A methyl ester at position 5, enhancing solubility and serving as a potential site for hydrolytic activation.

Table 1: Key Structural Features and Their Implications

Dihydropyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases (e.g., thymine, cytosine) and their ability to interact with enzymes and receptors. The methoxy groups in this compound likely enhance its pharmacokinetic properties by reducing metabolic degradation.

Historical Context: Evolution from Biginelli Reaction Products to Functionalized Dihydropyrimidinones

The synthesis of dihydropyrimidinones traces back to the Biginelli reaction , first reported in 1891. This one-pot, three-component reaction condenses:

- A β-keto ester (e.g., ethyl acetoacetate),

- An aldehyde (e.g., 4-methoxybenzaldehyde),

- Urea or thiourea.

Table 2: Evolution of Biginelli Reaction Modifications

The target compound represents a modern functionalized derivative of the classic Biginelli product. Key advancements enabling its synthesis include:

- Regioselective substitution : The 4-methoxyphenyl group is introduced via 4-methoxybenzaldehyde, while the 6-position modification arises from β-keto ester variants (e.g., methyl 3-oxopentanoate).

- Catalyst optimization : Acidic resins or nanocatalysts (e.g., SiO₂-H₂SO₄) improve yield and purity compared to traditional HCl.

Functionalized dihydropyrimidinones like this compound have expanded applications in:

- Anticancer research : Analogues inhibit PIM-1 kinase (IC₅₀ = 373–909 nM).

- Antibacterial agents : Structural analogs disrupt dihydrofolate reductase (MIC = 4–64 μg/mL).

- Material science : Adsorb heavy metals (e.g., Cd²⁺, qₑ = 151 mg/g at 318 K).

This compound exemplifies the synergy between traditional heterocyclic chemistry and modern functionalization strategies, bridging historical synthesis methods with contemporary pharmacological and industrial needs.

Properties

IUPAC Name |

methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-22-10-6-4-9(5-7-10)14-13(15(20)24-3)11(8-12(19)23-2)17-16(21)18-14/h4-7,14H,8H2,1-3H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRVJCAPVYWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640017 | |

| Record name | Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-66-3 | |

| Record name | Methyl 1,2,3,6-tetrahydro-5-(methoxycarbonyl)-6-(4-methoxyphenyl)-2-oxo-4-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and urea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects at Position 6

The 2-methoxy-2-oxoethyl group at position 6 introduces both ester and ether functionalities. Key comparisons:

- Ethyl 6-bromomethyl-DHPM () : Bromine enhances reactivity for further functionalization but increases molecular weight and lipophilicity .

- Ethyl 6-methyl-4-(3-nitrophenyl)-DHPM () : Nitro groups are electron-withdrawing, which may enhance binding to enzymes like thymidine phosphorylase but reduce metabolic stability .

Key Insight: The 2-methoxy-2-oxoethyl group balances polarity and steric effects, improving solubility in alcohols (e.g., ethanol, isopropanol) while retaining synthetic versatility .

Substituent Effects at Position 4

The 4-methoxyphenyl group at position 4 provides moderate electron-donating effects. Comparisons include:

- 4-(4-Hydroxyphenyl)-DHPM () : The hydroxyl group increases polarity and antioxidant activity but may reduce membrane permeability .

- 4-(3-Nitrophenyl)-DHPM () : Nitro groups enhance enzyme inhibition (e.g., thymidine phosphorylase) but introduce steric and electronic challenges for synthesis .

Key Insight : The 4-methoxyphenyl group optimizes lipophilicity and electronic effects, making the compound suitable for both biological and material science applications .

Ester Group Variations

The methyl ester at position 5 is compared to:

- Thioxo analogs () : Replacement of the oxo group with thioxo (–S–) alters tautomerism and hydrogen-bonding, impacting bioactivity (e.g., antioxidant capacity) .

Key Insight : Methyl esters offer faster metabolic hydrolysis compared to ethyl esters, which may be advantageous for prodrug design .

Thermodynamic and Solubility Properties

- Solubility: The target compound exhibits higher solubility in polar solvents (e.g., ethanol, isopropanol) compared to 4-phenyl-DHPMs due to its methoxy groups .

Table 1: Comparative Properties of Selected DHPM Derivatives

Biological Activity

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with the CAS number 952183-66-3, is a compound that has garnered attention due to its potential biological activities. The molecular formula is with a molecular weight of 334.33 g/mol. This compound belongs to the tetrahydropyrimidine class and exhibits various pharmacological properties.

Chemical Structure

The chemical structure of the compound is characterized by a tetrahydropyrimidine ring substituted with methoxy and carboxylate groups. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is relatively limited but suggests several potential applications:

- Antiviral Activity : Preliminary studies indicate that derivatives of tetrahydropyrimidine compounds can exhibit antiviral properties, particularly against HIV integrase (IN). For instance, related compounds have shown inhibition of the strand transfer reaction in vitro, which is critical for viral replication .

- Antibacterial Properties : There is evidence suggesting that similar compounds within the tetrahydropyrimidine family possess antibacterial activity. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . However, specific data on this compound's antibacterial efficacy remains sparse.

- Cytotoxicity : The cytotoxic effects of this compound have not been extensively studied. Understanding its cytotoxic profile is essential for evaluating its potential therapeutic applications.

Synthesis and Evaluation

The synthesis of similar compounds often involves multi-step organic reactions. For example, the synthesis may include reactions involving aldehydes and ketones under acidic or basic conditions to yield the desired tetrahydropyrimidine structure .

Case Studies

A notable study on related compounds highlighted their ability to inhibit HIV integrase with IC50 values around 0.65 µM for the most potent derivatives . While this study did not directly test this compound, it provides a framework for understanding the potential antiviral mechanisms.

Data Table: Biological Activity Summary

Q & A

Basic Synthesis & Optimization

Q1: What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative, and how do reaction conditions influence yield? A1: The compound can be synthesized via a modified Biginelli reaction. A typical procedure involves refluxing 0.05 mol aromatic aldehyde (e.g., 4-methoxybenzaldehyde), 0.05 mol urea, 0.075 mol methyl acetoacetate, and 4 drops of concentrated HCl in ethanol for 3 hours . Post-reaction, cooling to 273 K induces crystallization, followed by ethanol recrystallization. Key variables affecting yield include:

- Catalyst : HCl is standard, but other acids (e.g., Lewis acids) may alter reaction kinetics.

- Solvent : Ethanol promotes solubility of intermediates; aprotic solvents may require higher temperatures.

- Molar ratios : Excess methyl acetoacetate (1.5 eq) drives the reaction to completion.

Advanced Synthesis & Mechanistic Insights

Q2: How do acid catalyst variations impact regioselectivity in the Biginelli reaction for this compound? A2: HCl predominantly facilitates imine formation and subsequent cyclocondensation. Substituting with Lewis acids (e.g., Yb(OTf)₃) may enhance electrophilicity of the carbonyl group, altering regioselectivity in polyfunctional intermediates . For example, bulky catalysts could suppress side reactions with the 2-methoxy-2-oxoethyl substituent, improving purity. Kinetic studies via in-situ NMR are recommended to track intermediate formation.

Basic Structural Characterization

Q3: Which crystallographic parameters confirm the molecular structure of this compound? A3: Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c*) with unit cell dimensions a = 11.4927 Å, b = 15.3756 Å, c = 8.9240 Å, and β = 95.932° . Key structural features include:

- Bond lengths : C=O (1.22 Å) and C-N (1.35 Å) consistent with tautomeric forms.

- Torsion angles : The 4-(4-methoxyphenyl) group adopts a pseudoaxial conformation, minimizing steric clash with the methyl ester.

Advanced Structural Analysis

Q4: How do intermolecular interactions influence crystal packing and stability? A4: Hydrogen bonding between the 2-oxo group (O2) and adjacent N-H (2.89 Å) creates a 1D chain along the b-axis . π-π stacking of the 4-methoxyphenyl rings (centroid distance ~3.7 Å) further stabilizes the lattice. Thermal analysis (TGA/DSC) shows decomposition onset at 215°C, correlating with disruption of these interactions.

Purity & Analytical Methods

Q5: Which chromatographic techniques are optimal for assessing purity, and how are solvent systems selected? A5: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves impurities with retention times <5% of the main peak. Recrystallization from ethanol (twice) achieves >95% purity, validated by melting point consistency (mp 168–170°C) . For advanced analysis, HRMS (ESI+) confirms the molecular ion at m/z 349.1274 [M+H]⁺.

Data Contradictions & Resolution

Q6: How can tautomerism in the 2-oxo-1,2,3,4-tetrahydropyrimidine core lead to conflicting NMR data? A6: The enol-keto equilibrium causes peak splitting in ¹H NMR (DMSO-d₆). For example, the NH proton resonates at δ 9.8–10.2 ppm as a broad singlet, while the enolic OH (if present) appears at δ 12–13 ppm. Variable-temperature NMR (298–343 K) collapses splitting, confirming dynamic tautomerism .

Thermodynamic & Stability Profiling

Q7: What experimental approaches determine thermal stability and degradation pathways? A7: Differential scanning calorimetry (DSC) reveals an endothermic melt at 170°C followed by exothermic decomposition. TGA under N₂ shows 5% mass loss by 200°C (solvent residues) and rapid degradation above 215°C. Isothermal calorimetry (25°C, 40% RH) predicts a shelf life >2 years when stored desiccated.

Biological Activity & Assay Design

Q8: How can researchers evaluate the antibacterial potential of this compound? A8: Follow structure-activity relationship (SAR) protocols for dihydropyrimidinones:

- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 1–256 µg/mL.

- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) to determine selectivity indices.

- Molecular docking : Target dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) using the crystallographic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.